[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol
Description
[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a brominated and fluorinated dihydroisoxazole derivative characterized by a methanol group at the 5-position of the isoxazoline ring and a 4-bromo-3-fluoro-substituted phenyl group at the 3-position.
Properties
IUPAC Name |
[3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFNO2/c11-8-2-1-6(3-9(8)12)10-4-7(5-14)15-13-10/h1-3,7,14H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNGXSCCHPUWFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=C(C=C2)Br)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been reported to undergo reactions such as nitration, conversion from the nitro group to an amine, and bromination .
Biochemical Pathways
Compounds with similar structures have been reported to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The compound’s physical properties such as its boiling point (154-155°c), density (172), and solubility in common organic solvents like ethanol, dimethylformamide, and dichloromethane could influence its bioavailability.
Result of Action
Similar compounds have been reported to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s worth noting that the compound’s stability and reactivity could be influenced by conditions such as temperature, ph, and the presence of other chemicals .
Biological Activity
The compound [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol (CAS: 1270526-08-3) is a synthetic organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has garnered interest due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
- Molecular Weight : 274.089 g/mol
- Purity : Typically ≥ 95%
- Boiling Point : 154-155 °C
- Solubility : Soluble in common organic solvents such as ethanol and dimethylformamide .
The biological activity of this compound is believed to be linked to its ability to interact with various biological targets, similar to other isoxazole derivatives. These compounds often exhibit:
- Antiviral Activity : Potentially inhibiting viral replication.
- Antimicrobial Activity : Effective against a range of bacteria and fungi.
- Anti-inflammatory Properties : May modulate inflammatory pathways .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds with similar structures. For instance:
- Compounds with bromine and fluorine substitutions have shown enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0048 mg/mL to 0.0195 mg/mL against various bacterial strains, indicating strong efficacy .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 0.0048 | Bacillus mycoides |
| Compound B | 0.0195 | Escherichia coli |
| Compound C | 0.039 | Candida albicans |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
Preliminary data suggest that similar compounds may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief, making it a candidate for further development in anti-inflammatory therapies .
Case Studies
-
Antibacterial Efficacy :
A study evaluated a series of isoxazole derivatives for their antibacterial properties. The results indicated that the introduction of electron-withdrawing groups like bromine significantly enhanced the antibacterial activity against E. coli and S. aureus, with some derivatives showing inhibition zones exceeding 20 mm. -
Anticancer Screening :
Another research effort focused on the anticancer properties of isoxazole derivatives, revealing that certain modifications led to increased cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:
- Absorption : The compound's solubility in organic solvents suggests good absorption characteristics.
- Distribution : Lipophilic characteristics may allow effective tissue distribution.
- Metabolism : Further studies are needed to elucidate metabolic pathways and potential toxicity.
Scientific Research Applications
[3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol is a chemical compound with the molecular formula and a molecular weight of 274.089. It is also known by other names, including [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol .
IUPAC Name: [3-(4-bromo-3-fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanol
CAS Numbers: 501939-46-4, 1270526-08-3
Scientific Research Applications
This compound is a useful research compound with a purity of around 95%.
Potential Activities
- Antiviral Activity It may potentially inhibit viral replication.
- Antimicrobial Activity It can be effective against a range of bacteria and fungi.
- Anti-inflammatory Activity
Synthesis of related compounds
The compound is used as a building block for synthesizing other molecules.
- Isostructural Thiazoles Synthesis: Used in the multistep reaction to synthesize isostructural thiazoles . Intermediates like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one and 5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide are involved .
- (3-(4-Chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl Benzenesulfonate Synthesis: Allylic alcohol is used for the synthesis of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate, involving sulfonylation and 1,3-dipolar cycloaddition .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key Structural Analogs
- Halogen Effects: Bromine and fluorine in the target compound enhance electron-withdrawing effects and metabolic stability compared to chloro analogs (e.g., 4-chlorophenyl derivatives in ). Bromine also increases molecular weight (MW: ~315.1 g/mol) compared to non-halogenated analogs (e.g., ISO-17, MW: ~295.3 g/mol) .
- Ring Modifications: The methanol group in the target compound enables hydrogen bonding, similar to ISO-17’s hydroxyl group, which is critical for receptor interactions . Thiophene-containing analogs () exhibit altered π-π stacking due to sulfur’s polarizability.
Physicochemical Data
- Solubility: The fluorine substituent improves lipid solubility compared to non-fluorinated analogs, enhancing membrane permeability .
Crystallographic and Conformational Analysis
- Crystal Packing : The target compound’s bromo-fluoro-phenyl group likely induces planar stacking similar to the thiophene analog in , which forms O–H···N hydrogen-bonded chains (dihedral angle: 2.08°). Fluorine’s electronegativity may strengthen intermolecular interactions compared to chloro derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for [3-(4-Bromo-3-fluoro-phenyl)-4,5-dihydro-isoxazol-5-yl]-methanol, and how can purity be ensured?
- Methodology : The compound can be synthesized via cycloaddition reactions involving hydroxylamine derivatives and appropriate α,β-unsaturated carbonyl precursors. Purification often employs chiral HPLC for enantiomeric separation, as demonstrated in structurally similar isoxazolines . Post-synthesis, HPLC (85–98% purity) and NMR spectroscopy (analysis of coupling constants and chemical shifts) are critical for validating purity and structural integrity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., O–H···N hydrogen bonds observed in analogous isoxazolines with dihedral angles <3°) .
- FT-IR and NMR : Identify functional groups (e.g., –OH at ~3200 cm⁻¹ in FT-IR) and confirm regiochemistry via H-H coupling constants (e.g., Hz for dihydroisoxazole protons) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use in vitro assays targeting inflammation-related pathways (e.g., COX-2 inhibition) or microbial growth. For example, derivatives of 4,5-dihydroisoxazole have shown antifungal activity via nitroindole substituent interactions . Dose-response curves (IC/MIC values) and cytotoxicity assays (e.g., MTT on mammalian cells) are recommended for specificity assessment .
Advanced Research Questions
Q. How can molecular docking studies predict the biological target affinity of this compound?
- Methodology :
Tool Selection : AutoDock Vina for high-speed docking with improved scoring function accuracy .
Parameterization : Define grid maps around active sites (e.g., COX-2 PDB: 5KIR) with 20 Å box size. Include flexibility for key residues (e.g., Arg120, Tyr355).
Validation : Compare docking poses with crystallographic ligand conformations (RMSD <2.0 Å) .
- Example : Analogous 3,5-diarylisoxazolines showed strong binding to anti-inflammatory targets via π-π stacking with Phe residues .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Wavefunction Analysis : Use Multiwfn to calculate electron localization functions (ELF) and hole-electron distributions, identifying electronic transitions that may explain discrepancies in reactivity .
- MD Simulations : Perform 100-ns trajectories to assess protein-ligand complex stability (RMSD <3.0 Å). If simulations show ligand dissociation despite strong docking scores, consider solvent effects or post-binding conformational changes .
Q. How can structure-activity relationship (SAR) studies guide functional group modifications?
- Methodology :
- Core Modifications : Replace the 4-bromo-3-fluorophenyl group with electron-withdrawing groups (e.g., –NO) to enhance electrophilicity.
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interactions (e.g., hydrogen bonding at the –OH group).
- Data Correlation : Compare IC values of derivatives with Hammett σ constants to quantify electronic effects .
Q. What experimental design principles apply to enantiomeric resolution and stereochemical impact studies?
- Methodology :
- Chiral Separation : Use WHELK-01 HPLC columns with 25% 2-propanol/hexane (flow rate: 4.0 mL/min), achieving >99% enantiomeric excess (e.e.) .
- Stereochemical Impact : Test enantiomers in biological assays (e.g., (S)-enantiomers of similar compounds showed 10-fold higher anti-inflammatory activity than (R)-forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
